K. pneumoniae FabI Binding Affinity
In a head-to-head computational screen against the K. pneumoniae FabI protein, 21272541 exhibited the most favorable predicted binding free energy (ΔGbind) among the three novel inhibitors identified, outperforming compounds 67724550 and 67724551 [1]. This indicates a stronger predicted thermodynamic favorability for complex formation.
| Evidence Dimension | Predicted Binding Free Energy (ΔGbind) |
|---|---|
| Target Compound Data | -59.02 kcal/mol |
| Comparator Or Baseline | 67724550 and 67724551 (exact values not specified in abstract, but stated as less effective than 21272541) |
| Quantified Difference | Not specified numerically, but 21272541 described as 'the most effective inhibitor and bound with the strongest affinity' |
| Conditions | Molecular docking and binding-free energy calculations against the FabI protein of Klebsiella pneumoniae [1]. |
Why This Matters
For research programs targeting K. pneumoniae FabI, 21272541 represents the computationally validated top candidate from this specific screening set, providing a rational starting point for further in vitro validation.
- [1] Khan S, et al. In-silico identification of potential inhibitors against FabI protein in Klebsiella pneumoniae. J Biomol Struct Dyn. 2024 Feb-Mar. View Source
